2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide
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Overview
Description
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines a pyrimidoindole core with a benzyl and ethylphenyl substituent, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimidoindole Ring: The pyrimidoindole ring can be formed by cyclization reactions involving the indole derivative and appropriate reagents such as formamide or formic acid.
Introduction of Substituents: The benzyl and ethylphenyl groups can be introduced through alkylation reactions using benzyl halides and ethylphenyl halides, respectively.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Pharmacology: Research explores its role as an anti-inflammatory and analgesic agent, with studies showing its effectiveness in reducing inflammation and pain in animal models.
Biochemistry: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation and survival, such as kinases and proteases.
Receptor Binding: It binds to specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis or reduced inflammation.
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide can be compared with other indole derivatives such as:
2-{3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenyl-2-butanyl)acetamide: Similar structure but different substituents, leading to variations in biological activity and pharmacokinetics.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural research.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-3-20-10-7-11-22(15-20)30-25(33)17-32-24-13-12-19(2)14-23(24)26-27(32)28(34)31(18-29-26)16-21-8-5-4-6-9-21/h4-15,18H,3,16-17H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVBWYISQREFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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